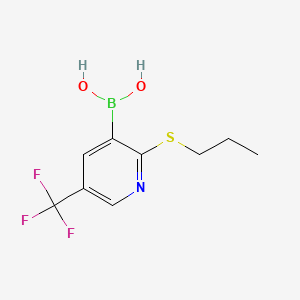

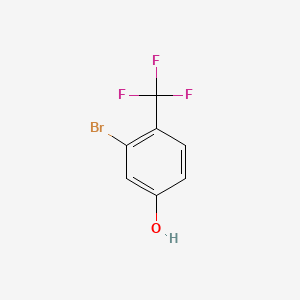

2-(3-Tert-butylphenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Tert-Butylphenyl)-2-methylpropanoic acid, or 2-TBPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 216.31 g/mol, and a melting point of 78-80°C. 2-TBPA is widely used in the pharmaceutical, agricultural and food industries, as well as in research laboratories.

Applications De Recherche Scientifique

1. Asymmetric Synthesis

2-(3-Tert-butylphenyl)-2-methylpropanoic acid derivatives have been used in the field of asymmetric synthesis. For example, a study demonstrated the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, achieved through ruthenium-SYNPHOS®-catalyzed hydrogenation, utilizing simple and inexpensive precursors (Jeulin et al., 2007).

2. Chemoselectivity in Synthesis

This compound also plays a role in chemoselectivity in organic synthesis. For instance, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters were reacted with aqueous KOH to access 2H-chromene-3-carboxylic acids, demonstrating a method that involves tandem conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).

3. Catalytic Activities

In the realm of catalysis, this compound derivatives have been employed. A research study explored the preparation and coordination properties, including catalytic activities, of bulky 2-methyl-3-thioxo-1,3-diphosphapropene derivatives (Liang et al., 2004).

4. Matrix-Assisted Laser Desorption/Ionization (MALDI)

One of the derivatives, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile, has been utilized as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS), proving beneficial for analyzing labile compounds like substituted fullerenes (Ulmer et al., 2000).

5. Studies on Formation and Degradation of Chloro Organic Compounds

Research on the formation and degradation of chloro organic compounds has also involved derivatives of this compound. A study demonstrated the oxidation of tert-butyl ethers in the presence of chloride ions, identifying compounds like 1,2-Dichloro-2-methylpropane among the reaction products (Cysewski et al., 2006).

6. Synthesis of Potent Marine Drugs

Lastly, derivatives of this compound have been explored for the synthesis of potent marine drugs. An example includes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Propriétés

IUPAC Name |

2-(3-tert-butylphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEUGESJSVWLTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679957 |

Source

|

| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-10-5 |

Source

|

| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)